molecular formula C10H13NO2S B3038872 2-Cyclohexylthiazole-4-carboxylic acid CAS No. 923605-08-7

2-Cyclohexylthiazole-4-carboxylic acid

Cat. No. B3038872
CAS RN: 923605-08-7
M. Wt: 211.28 g/mol
InChI Key: SPAVOOMEYUWSIW-UHFFFAOYSA-N
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Description

2-Cyclohexylthiazole-4-carboxylic acid is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 . It is typically stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 2-Cyclohexylthiazole-4-carboxylic acid consists of a cyclohexyl group attached to a thiazole ring, which is further connected to a carboxylic acid group . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

2-Cyclohexylthiazole-4-carboxylic acid is a solid under normal conditions . Like other carboxylic acids, it likely exhibits strong hydrogen bonding, which contributes to its relatively high boiling point .

Scientific Research Applications

Synthesis of Novel Compounds

2-Cyclohexylthiazole-4-carboxylic acid and its derivatives have been used in the synthesis of various novel compounds. For instance, Ferrini et al. (2015) developed a protocol for the synthesis of triazole-containing dipeptides using 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule with structural motives typical of turn inducers (Ferrini et al., 2015). Additionally, Kumar et al. (2012) reported the synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization, involving 4-[(methylthio)hetero(aryl)methylene]-2-phenyl-5-oxazolone precursors (Kumar et al., 2012).

Development of Analytical Methods

In the field of analytical chemistry, derivatives of 2-Cyclohexylthiazole-4-carboxylic acid have been utilized for method development. Giebułtowicz et al. (2016) developed a LC-MS/MS method for quantitative analyses of 2-aminothiazoline-4-carboxylic acid, a cyanide exposure marker, in post-mortem blood (Giebułtowicz et al., 2016).

Catalysis and Chemical Reactions

The carboxylic acid moiety of 2-Cyclohexylthiazole-4-carboxylic acid and related compounds has been employed in various catalytic processes. Houpis et al. (2010) used this moiety in the cross-coupling reaction of dihalo heterocycles to produce nicotinic acids and triazoles (Houpis et al., 2010).

Biochemical Studies

In biochemical research, 2-Cyclohexylthiazole-4-carboxylic acid derivatives have been used for various studies. A ratiometric fluorescent probe based on ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate was developed by Na et al. (2016) for the selective detection of cysteine and homocysteine (Na et al., 2016).

Pharmaceutical Applications

The synthesis of various pharmacologically active derivatives of 2-Cyclohexylthiazole-4-carboxylic acid has been explored. Chavan and Pai (2007) conducted a study on the synthesis of N-substituted-3-chloro-2-azetidinones, displaying antibacterial activity (Chavan & Pai, 2007).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It’s recommended to handle this compound with appropriate protective measures .

properties

IUPAC Name

2-cyclohexyl-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAVOOMEYUWSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-1,3-thiazole-4-carboxylic acid

CAS RN

923605-08-7
Record name 2-cyclohexyl-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-cyclohexylthiazole-4-carboxylic acid ethyl ester (116, 6.8 g, 28.5 mmol) in water was added 1M LiOH (50 mL). The solution was kept at room temperature and monitored by LC-MS. When the hydrolysis was completed the reaction mixture was neutralized with myriatic acid and extracted with ethyl acetate and diethyl ether. The organic phase was dried (Na2SO4), filtered and concentrated under reduced pressure to give 5.0 g (83%) of the title compound 117: m/z=212 (M+H)+.
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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